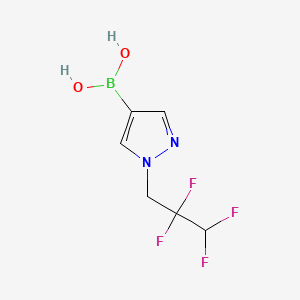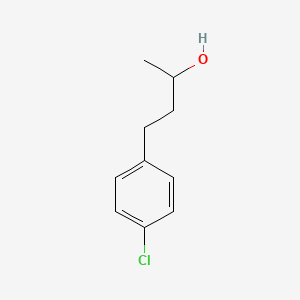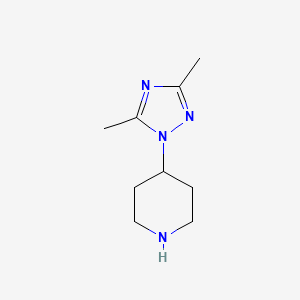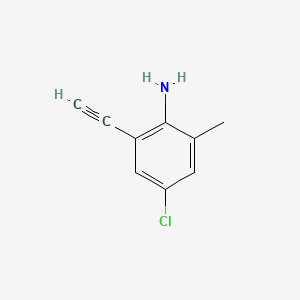
4-Chloro-2-ethynyl-6-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethynyl-6-methylaniline is an organic compound with the molecular formula C9H8ClN It is a derivative of aniline, featuring a chloro group at the 4-position, an ethynyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-methylaniline can be achieved through several synthetic routes. One common method involves the halogenation of 2-ethynyl-6-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Sonogashira coupling reaction, where 4-chloro-2-iodoaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation or coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Chloro-2-ethynyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-Chloro-2-ethynyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-ethynyl-6-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may enhance the compound’s binding affinity to specific targets, while the methyl group can influence its overall hydrophobicity and membrane permeability.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-4-methylaniline: Lacks the chloro group, which may affect its binding affinity to molecular targets.
4-Chloro-2-ethynylaniline: Lacks the methyl group, potentially altering its hydrophobicity and biological activity.
Uniqueness
4-Chloro-2-ethynyl-6-methylaniline is unique due to the presence of all three functional groups (chloro, ethynyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
4-chloro-2-ethynyl-6-methylaniline |
InChI |
InChI=1S/C9H8ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h1,4-5H,11H2,2H3 |
InChIキー |
JUKPMYPDEUEUIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


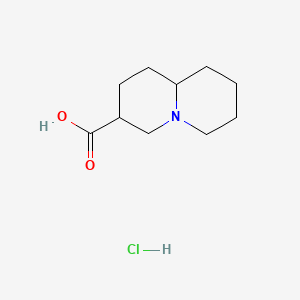
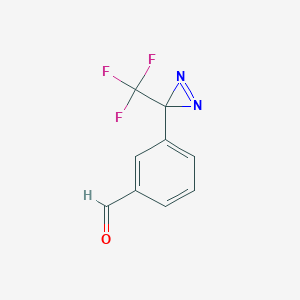

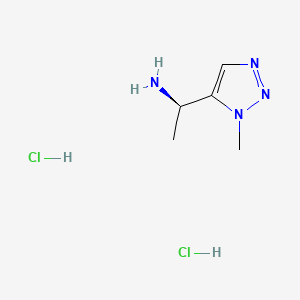
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)


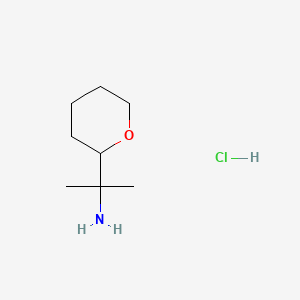
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
